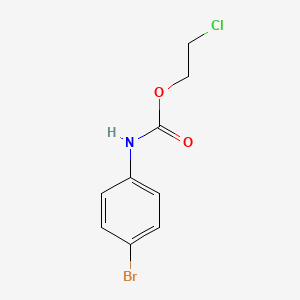

2-chloroethyl N-(4-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El N-(4-bromofenil)carbamato de 2-cloroetilo es un compuesto orgánico con la fórmula molecular C9H9BrClNO2 y un peso molecular de 278.535 g/mol Es un derivado del carbamato, caracterizado por la presencia de un grupo cloroetilo y un grupo bromofenilo unidos a una porción de carbamato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-bromofenil)carbamato de 2-cloroetilo normalmente implica la reacción de la 4-bromoanilina con cloroformiato de 2-cloroetilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un disolvente como el diclorometano y un rango de temperatura de 0-5 °C para controlar la velocidad de reacción y el rendimiento .

Métodos de producción industrial

Los métodos de producción industrial para el N-(4-bromofenil)carbamato de 2-cloroetilo son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso involucra los mismos reactivos y condiciones, pero utiliza equipos y disolventes de grado industrial para garantizar la eficiencia y la seguridad. El producto se purifica luego mediante recristalización o cromatografía para lograr el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El N-(4-bromofenil)carbamato de 2-cloroetilo experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo cloroetilo puede ser reemplazado por nucleófilos como aminas o tioles.

Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes u otros derivados oxidados.

Reducción: El grupo bromofenilo puede reducirse para formar el derivado fenilo correspondiente.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como la azida de sodio o el tiocianato de potasio en disolventes apróticos polares (por ejemplo, dimetilformamida) a temperaturas elevadas.

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en disolventes como el acetonitrilo.

Principales productos formados

Sustitución nucleofílica: Formación de carbamatos sustituidos.

Oxidación: Formación de N-óxidos u otros derivados oxidados.

Reducción: Formación de derivados fenilo.

Aplicaciones Científicas De Investigación

El N-(4-bromofenil)carbamato de 2-cloroetilo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluida la inhibición de enzimas y la interacción con componentes celulares.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como precursor de compuestos farmacológicamente activos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del N-(4-bromofenil)carbamato de 2-cloroetilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo cloroetilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, lo que lleva a la inhibición o modificación de su función. El grupo bromofenilo también puede contribuir a la afinidad de unión y la especificidad del compuesto por sus objetivos .

Comparación Con Compuestos Similares

Compuestos similares

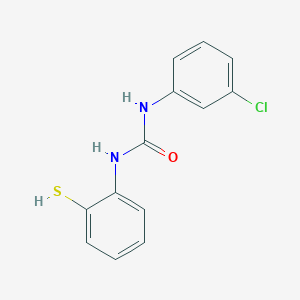

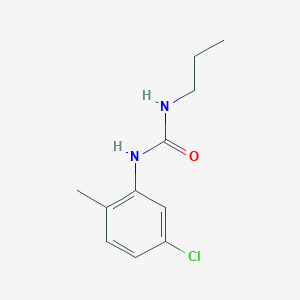

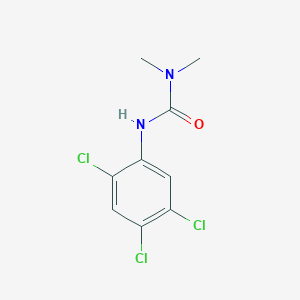

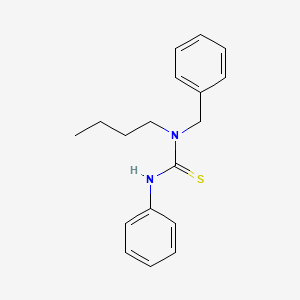

- N-(2-bromofenil)carbamato de 2-cloroetilo

- N-(2,4-xilil)carbamato de 2-cloroetilo

- (4-bromofenil)carbamato de tert-butilo

Unicidad

El N-(4-bromofenil)carbamato de 2-cloroetilo es único debido a la posición específica del átomo de bromo en el anillo fenilo, que puede influir en su reactividad e interacción con los objetivos biológicos. Este isomerismo posicional puede resultar en diferentes actividades biológicas y propiedades químicas en comparación con sus análogos .

Propiedades

Número CAS |

25203-37-6 |

|---|---|

Fórmula molecular |

C9H9BrClNO2 |

Peso molecular |

278.53 g/mol |

Nombre IUPAC |

2-chloroethyl N-(4-bromophenyl)carbamate |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |

Clave InChI |

WIWWEOXZPMCYEG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1NC(=O)OCCCl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)

![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)